molecular formula C9H18N2O3 B2992355 Tert-butyl 1,4,5-oxadiazepane-4-carboxylate CAS No. 1819968-78-9

Tert-butyl 1,4,5-oxadiazepane-4-carboxylate

Cat. No.: B2992355
CAS No.: 1819968-78-9
M. Wt: 202.254
InChI Key: IRBZOGHDYUWGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,4,5-oxadiazepane-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. It features a seven-membered 1,4,5-oxadiazepane ring system containing one oxygen and two nitrogen atoms, which provides a versatile scaffold for constructing more complex molecules . The tert-butyloxycarbonyl (Boc) group serves as a key protecting group for the amine, enhancing the compound's stability and modulating its reactivity during multi-step synthetic applications, a common strategy in peptide and heterocyclic synthesis . Researchers utilize this core structure as a precursor for developing bioactive molecules. Studies on closely related oxadiazepane derivatives have demonstrated potential biological activities, including antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli , as well as antioxidant properties that protect cells from oxidative stress . The Boc-protected amine is acid-labile, allowing for selective deprotection under mild acidic conditions to generate the free amine for further functionalization . This makes this compound a critical intermediate for discovering new therapeutic agents and functional materials. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 1,4,5-oxadiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10-11/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZOGHDYUWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 1,4,5-oxadiazepane-4-carboxylate with structurally related compounds, focusing on molecular features, substituents, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Ring Type Key Substituents/Features Purity Key Applications/Properties
This compound C₉H₁₈N₂O₃ 202.26 1819968-78-9 1,4,5-Oxadiazepane Single tert-butyl carboxylate 95% Intermediate for drug synthesis
Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate C₁₄H₂₆N₂O₅ 302.37 243973-69-5 1,4,5-Oxadiazepane Dual ester groups at N4 and N5 98% Dual protection for amines; higher steric hindrance
Tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate C₁₅H₂₇BrN₂O₄ 395.30 1271811-36-9 1,4-Oxazepane Bromopentanamido side chain N/A Potential cross-coupling reagent
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate C₁₄H₂₆N₂O₂ 254.37 710973-92-5 1,4-Diazepane Cyclopropylmethyl group N/A Conformational studies; drug design
Tert-butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate C₁₁H₂₁NO₄ 231.29 2168872-94-2 1,4-Oxazepane Hydroxymethyl group N/A Enhanced polarity for solubility
Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate C₁₄H₂₆N₂O₃ 270.37 1363839-58-0 1,4-Diazepane Isobutyryl ketone substituent N/A Reactive site for further derivatization
Tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate C₁₇H₂₂N₂O₃ 302.37 2381469-96-9 1,4-Oxazepane Chiral (R)-configuration; 4-cyanophenyl N/A Enantioselective synthesis

Key Structural and Functional Comparisons

Ring Heteroatom Composition :

  • 1,4,5-Oxadiazepane (primary compound): Contains N and O atoms at positions 1,4,5, enabling diverse hydrogen-bonding interactions .
  • 1,4-Oxazepane (e.g., ): A seven-membered ring with one O and one N atom. Substituents like bromopentanamido () or hydroxymethyl () modulate reactivity and solubility .
  • 1,4-Diazepane (e.g., ): Features two N atoms, often used in bioactive molecules due to conformational flexibility .

Substituent Effects :

  • Tert-butyl carboxylate : Common across all compounds, providing steric protection and lipophilicity.
  • Functional Groups :

  • Bromine in enables cross-coupling reactions .
  • The hydroxymethyl group in increases hydrophilicity .

Crystallographic and Conformational Data :

  • Related compounds (e.g., ) exhibit twisted boat conformations in crystal structures, suggesting similar steric constraints in the oxadiazepane/oxazepane derivatives .

Synthetic Utility :

  • Di-tert-butyl derivatives () are used for dual amine protection in multistep syntheses .
  • Chiral compounds like are critical for enantioselective drug development .

Biological Activity

Tert-butyl 1,4,5-oxadiazepane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.29 g/mol
  • CAS Number : 243973-69-5

Antimicrobial Activity

The oxadiazepane scaffold has been recognized for its diverse biological activities, particularly in antimicrobial research. Compounds containing the oxadiazepane structure have shown promising antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Oxadiazepane Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
Tert-butyl 1,4,5-oxadiazepaneStaphylococcus aureus8
Tert-butyl 1,4,5-oxadiazepaneEscherichia coli16
Tert-butyl 1,4,5-oxadiazepaneCandida albicans32

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxadiazepane core can significantly influence biological activity. For instance, the introduction of different substituents on the nitrogen or carboxylate groups can enhance potency against specific pathogens.

Key Findings:

  • Substituent Variation : Changing the tert-butyl group to other alkyl chains can lead to improved antibacterial activity.
  • Functional Groups : The presence of electron-withdrawing groups has been correlated with increased activity against Gram-positive bacteria.

Case Study 1: Antibacterial Efficacy

A study evaluated various oxadiazepane derivatives for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics like ampicillin. This suggests a potential role for these compounds in treating antibiotic-resistant infections.

Case Study 2: Antifungal Activity

Another investigation focused on antifungal properties against Candida albicans. The study found that tert-butyl 1,4,5-oxadiazepane derivatives showed significant antifungal activity, with MIC values indicating effectiveness comparable to established antifungal agents.

The proposed mechanism of action for oxadiazepane derivatives includes:

  • Disruption of Cell Membrane Integrity : These compounds may interact with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
  • Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazepanes inhibit key enzymes involved in cell wall synthesis or metabolic pathways essential for microbial survival.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 1,4,5-oxadiazepane-4-carboxylate, and how can purity be validated?

Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the oxadiazepane core. Key steps include:

  • Ring Formation : Cyclization of precursor amines or alcohols under acidic or basic conditions.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
  • Purity Validation :
    • HPLC/GC-MS : Retention time consistency and absence of secondary peaks .
    • ¹H/¹³C NMR : Confirmation of proton environments and carbonyl signals (e.g., Boc group at ~1.4 ppm for tert-butyl) .
    • XRD : Single-crystal analysis using SHELXL for structural confirmation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .
  • Handling :
    • Use in fume hoods with explosion-proof equipment (e.g., grounded glassware) due to flammability risks .
    • Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., oxadiazepane ring protons at 3.0–4.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 228.16) .
  • Crystallography : SHELX suite for solving crystal structures; refine hydrogen positions using Fourier difference maps .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

  • Data Validation :
    • Cross-check SHELXL refinement metrics (R-factor < 5%, wR₂ < 12%) with independent datasets .
    • Use PLATON to detect twinning or disorder in the oxadiazepane ring .
  • Complementary Techniques :
    • Compare XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
    • Validate via IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹ for Boc group) .

Q. What experimental design principles optimize oxidative degradation studies of this compound?

Methodological Answer:

  • Factor Screening : Use a fractional factorial design to test variables (pH, oxidant concentration, temperature) .
  • Catalyst Selection : Mo(CO)₆ or Fe(II)/H₂O₂ systems for Fenton-like degradation pathways .
  • Analytical Workflow :
    • Monitor degradation via LC-MS/MS (e.g., loss of Boc group at m/z 228 → 172).
    • Identify intermediates using TOF-MS and isotopic labeling .

Q. How can researchers mitigate unexpected by-products during synthesis?

Methodological Answer:

  • By-Product Analysis :
    • Use preparative TLC or LC-MS to isolate impurities.
    • Assign structures via 2D NMR (COSY, HSQC) .
  • Process Optimization :
    • Adjust reaction stoichiometry (e.g., Boc₂O:amine ratio ≥ 1.2:1).
    • Employ inert atmospheres (N₂/Ar) to suppress oxidation side reactions .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess hydrolysis rates.
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions .

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